molecular formula C28H38O19 B3043261 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose CAS No. 82731-25-7

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose

Cat. No.: B3043261
CAS No.: 82731-25-7
M. Wt: 678.6 g/mol
InChI Key: RMIOUCGMUWKQRI-HEOQLGAVSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranose is a fully acetylated mannose disaccharide derivative. Its structure consists of two α-D-mannopyranose units connected via a 1→2 glycosidic linkage, with all non-glycosidic hydroxyl groups protected as acetyl esters. This compound is a critical intermediate in glycobiology for synthesizing complex oligosaccharides, glycoconjugates, and glycomimetics .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-22(40-14(4)32)24(42-16(6)34)26(27(45-19)44-18(8)36)47-28-25(43-17(7)35)23(41-15(5)33)21(39-13(3)31)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOUCGMUWKQRI-HEOQLGAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection Strategies for Hydroxyl Group Functionalization

The synthesis begins with the sequential protection of hydroxyl groups on α-D-mannopyranose units. Regioselective acetylation is pivotal to avoid side reactions during glycosylation. A seminal approach involves the use of acetic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst, enabling precise control over acetylation sites. For instance, DMAP-catalyzed valeroylation of methyl α-D-mannopyranoside demonstrated preferential reactivity at the C-6 hydroxyl group (89% yield), followed by C-3 (47% yield), while C-2 and C-4 remained unmodified under these conditions.

An alternative method employs triflate displacement reactions for installing azido groups at the C-2 position. By utilizing anhydrous work-up conditions, researchers achieved a 72% yield in the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose, a key precursor for subsequent glycosylation. This strategy minimizes hydrolysis of sensitive intermediates, ensuring high purity for downstream reactions.

Glycosylation Techniques for 1→2 Linkage Formation

The 1→2 glycosidic bond is constructed via glycosylation between a donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate) and an acceptor (partially acetylated mannose). Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as the preferred Lewis acid catalyst, facilitating activation of the trichloroacetimidate donor. Under optimized conditions (anhydrous dichloromethane, −20°C), this method achieves glycosylation yields exceeding 85%.

Recent advancements highlight the utility of in situ anomerization. For example, treatment of peracetylated mannose with trimethylsilyl triflate (TMSOTf) generates a reactive oxocarbenium ion, which undergoes stereoselective coupling with the C-2 hydroxyl group of the acceptor. Nuclear magnetic resonance (NMR) monitoring confirms complete α-selectivity, critical for maintaining the desired stereochemistry.

Catalytic Methods in Peracetylation

Global acetylation of the disaccharide requires efficient catalysts to ensure complete protection. Traditional methods using pyridine and acetic anhydride suffer from prolonged reaction times (12–24 hours). In contrast, perchloric acid (HClO₄) accelerates acetylation dramatically, achieving full protection within 30 minutes at room temperature. This protocol, validated for glucose and maltose derivatives, provides near-quantitative yields (98%) when applied to mannose-based substrates.

Enzymatic acetylation represents an emerging green chemistry approach. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates primary hydroxyl groups (C-6) in ionic liquid solvents, though secondary hydroxyls (C-2, C-3, C-4) require harsher chemical conditions for complete protection.

Comparative Analysis of Synthetic Routes

A systematic comparison of four synthetic routes reveals trade-offs between yield, scalability, and operational complexity:

Method Catalyst Reaction Time Yield (%) Purity (%)
Stepwise DMAP acetylation DMAP 8 hours 89 95
Triflate displacement - 6 hours 72 98
HClO₄-catalyzed peracetylation HClO₄ 0.5 hours 98 97
Enzymatic acetylation CAL-B 24 hours 65 90

The HClO₄ method excels in efficiency but requires stringent safety protocols due to the explosive nature of perchloric acid. Industrial-scale productions favor DMAP-catalyzed routes for their balance of safety and yield.

Industrial-Scale Production Considerations

Large-scale synthesis (>100 kg batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Temperature control : Maintained at 25°C ± 2°C to prevent acetyl group migration.
  • Solvent recovery : Dichloromethane is distilled and reused, reducing environmental impact.
  • Crystallization : The final product is purified via antisolvent crystallization using heptane, achieving 99.5% purity by high-performance liquid chromatography (HPLC).

Notably, a 2022 study demonstrated that microwave-assisted acetylation reduces reaction times by 60% compared to conventional heating, though equipment costs remain prohibitive for widespread adoption.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Glycosylation: This compound can participate in glycosylation reactions to form glycosidic bonds with other carbohydrate units.

    Oxidation: The hydroxyl groups, once deprotected, can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Glycosylation: Glycosyl donors (e.g., trichloroacetimidates) and acceptors in the presence of a catalyst (e.g., boron trifluoride etherate).

    Oxidation: Oxidizing agents such as periodic acid or nitric acid.

Major Products Formed

    Hydrolysis: Free mannose units.

    Glycosylation: Disaccharides or oligosaccharides.

    Oxidation: Mannonic acid or other oxidized derivatives.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate receptors on cell surfaces, influencing cell-cell communication and signaling pathways. The acetyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without unwanted side reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility
Target Compound C₂₈H₃₈O₁₉ 678.59 -0.83 Soluble in CH₂Cl₂, DMSO
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose C₁₄H₂₀O₁₀ 348.30 1.2 Soluble in acetone, ethyl acetate
2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranose C₃₄H₂₈O₁₀ 620.58 4.5 Soluble in THF, chloroform

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose is a complex carbohydrate derivative with significant biological activity. This compound is part of a class of glycosides that exhibit various pharmacological properties. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The compound is a glycosylated derivative of mannose with multiple acetyl groups that enhance its solubility and stability. The presence of these functional groups is critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of mannose exhibit antimicrobial properties. For instance, studies have shown that certain mannosides can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis or interfering with metabolic pathways .

Compound Microorganism Inhibition Zone (mm)
Mannoside AE. coli15
Mannoside BS. aureus18
Mannoside CC. albicans20

Immunomodulatory Effects

Mannose derivatives have been shown to modulate immune responses. They can enhance macrophage activity and promote cytokine production, which is crucial for the body’s defense mechanisms against pathogens .

  • Cytokine Production : Enhanced levels of IL-6 and TNF-alpha were observed in macrophages treated with mannose derivatives.
  • Macrophage Activation : Increased phagocytic activity was noted in immune cells exposed to these compounds.

Anticancer Properties

Recent studies suggest that mannose-containing compounds may exhibit anticancer effects by inducing apoptosis in cancer cells. For example, one study demonstrated that specific mannose derivatives could inhibit tumor growth in animal models by promoting programmed cell death in malignant cells .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various mannose derivatives indicated that the compound significantly inhibited the growth of pathogenic bacteria and fungi in vitro.
  • Immunomodulation Research : In a controlled study involving mice, treatment with mannose derivatives resulted in enhanced immune response markers compared to the control group.
  • Anticancer Study : A recent investigation into the effects of mannose derivatives on cancer cell lines showed a marked decrease in cell viability and an increase in apoptotic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose
Reactant of Route 2
Reactant of Route 2
1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose

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